molecular formula C10H11BrN4 B1508011 5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene CAS No. 1239883-36-3

5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene

Cat. No.: B1508011
CAS No.: 1239883-36-3
M. Wt: 267.13 g/mol
InChI Key: XBFPAEDUMUJMNN-UHFFFAOYSA-N
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Description

3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine is a complex heterocyclic compound that belongs to the class of imidazo[1,2-d][1,4]diazepines This compound is characterized by its unique fused ring structure, which includes a pyridine ring, an imidazole ring, and a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the alkylation of imidazole with 1,3-dibromopropane, followed by cyclization with a pyridine derivative. The reaction conditions often require the use of strong bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).

    Solvents: DMF, dichloromethane (DCM), and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .

Scientific Research Applications

3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or act as an agonist or antagonist for specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine is unique due to its specific ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

1239883-36-3

Molecular Formula

C10H11BrN4

Molecular Weight

267.13 g/mol

IUPAC Name

5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene

InChI

InChI=1S/C10H11BrN4/c11-7-5-8-10(13-6-7)15-4-3-12-2-1-9(15)14-8/h5-6,12H,1-4H2

InChI Key

XBFPAEDUMUJMNN-UHFFFAOYSA-N

SMILES

C1CNCCN2C1=NC3=C2N=CC(=C3)Br

Canonical SMILES

C1CNCCN2C1=NC3=C2N=CC(=C3)Br

Origin of Product

United States

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